molecular formula C6H4BClF4N2 B6596720 4-chlorobenzenediazonium;tetrafluoroborate CAS No. 673-41-6

4-chlorobenzenediazonium;tetrafluoroborate

Cat. No.: B6596720
CAS No.: 673-41-6
M. Wt: 226.37 g/mol
InChI Key: HGYBTBSOTHVJJT-UHFFFAOYSA-N
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Description

Significance and Versatility in Contemporary Chemical Transformations

Aryldiazonium salts, including 4-chlorobenzenediazonium;tetrafluoroborate (B81430), are highly valued as versatile intermediates in organic synthesis. acs.orgslideshare.netresearchgate.net Their significance lies in the exceptional reactivity of the diazonium group (–N₂⁺), which is an excellent leaving group, readily replaced by a wide array of substituents. numberanalytics.com This property allows for the strategic introduction of various functional groups onto an aromatic ring that might be difficult to achieve through other synthetic methods. researchgate.netfirsthope.co.in

These salts serve as precursors in a multitude of chemical transformations. acs.org They are key reactants in classic named reactions such as the Sandmeyer reaction for introducing halogens and cyano groups, the Gattermann reaction for formylation, and diazo coupling reactions to produce azo dyes. slideshare.netfirsthope.co.in More specifically, aryldiazonium tetrafluoroborates are central to the Balz-Schiemann reaction, a primary method for synthesizing aryl fluorides. numberanalytics.comjk-sci.comchemistrylearner.com The thermal or photochemical decomposition of the tetrafluoroborate salt provides a controlled route to introduce a fluorine atom onto the aromatic ring. jk-sci.comchemistrylearner.comnih.gov

Recent advancements have further broadened their utility, with applications in transition metal-catalyzed cross-coupling reactions, C-H functionalization, and the generation of aryl radicals for various bond-forming reactions. acs.orgresearchgate.netresearchgate.net The compound 4-chlorobenzenediazonium;tetrafluoroborate, for instance, serves as an electrophile in palladium-catalyzed Heck-Matsuda reactions. lookchem.com This versatility makes aryldiazonium tetrafluoroborates indispensable tools for synthesizing complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. slideshare.netnumberanalytics.comnumberanalytics.com

Historical Context of Aryldiazonium Salts and Their Evolution in Synthetic Chemistry

The journey of diazonium salts began in 1858 with their first synthesis by the German chemist Peter Griess. numberanalytics.commychemblog.com This discovery was a cornerstone for the synthetic dye industry, as the utility of these salts in producing vibrant azo compounds was quickly recognized. mychemblog.combritannica.com Initially, the focus was on their application in coloration, but the inherent instability of early diazonium salts, such as chlorides and nitrates, limited their broader synthetic potential. mychemblog.combritannica.com

A significant breakthrough came in 1927 when German chemists Günther Balz and Günther Schiemann reported that aryldiazonium tetrafluoroborates were considerably more stable than their halide counterparts. numberanalytics.comjk-sci.comchemistrylearner.com They discovered that these salts could be isolated as stable crystalline solids and subsequently decomposed by heat to yield aryl fluorides. numberanalytics.comlibretexts.org This process, now known as the Balz-Schiemann reaction, became a classic and reliable method for introducing fluorine into aromatic systems, a transformation that was otherwise notoriously difficult and hazardous. numberanalytics.comvedantu.com

Over the decades, research has continued to refine and expand the chemistry of aryldiazonium salts. Innovations include the development of milder reaction conditions, the use of alternative counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) to improve yields, and the application of photochemical methods to induce reactions. jk-sci.comwikipedia.orgacs.org The evolution from highly reactive, unstable intermediates to isolable, versatile reagents has cemented the role of aryldiazonium tetrafluoroborates as a staple in modern synthetic chemistry. acs.orgresearchgate.net

Structural Features Imparting Unique Reactivity of Tetrafluoroborate Salts

The distinct reactivity and stability of aryldiazonium tetrafluoroborates, such as this compound, are direct consequences of their structural and electronic properties. The key components are the aryldiazonium cation (Ar-N₂⁺) and the tetrafluoroborate anion (BF₄⁻).

The diazonium group itself is highly reactive because the diatomic nitrogen (N₂) molecule is an exceptionally stable leaving group, making its departure from the aromatic ring thermodynamically favorable. libretexts.org The positive charge in the benzenediazonium (B1195382) ion is shared between the two nitrogen atoms, as depicted by its resonance structures. mychemblog.com

The stability of the salt is significantly enhanced by the nature of the counterion. The tetrafluoroborate anion (BF₄⁻) is a large, non-nucleophilic, and weakly coordinating anion. This minimizes unwanted side reactions and allows for the isolation of the aryldiazonium salt as a relatively stable solid. libretexts.orgevitachem.com In contrast, diazonium salts with more nucleophilic counterions like chloride are generally less stable and are typically prepared and used in situ at low temperatures. mychemblog.comarkat-usa.org

The decomposition of aryldiazonium tetrafluoroborates, particularly in the Balz-Schiemann reaction, is believed to proceed through the formation of a highly unstable aryl cation intermediate upon the loss of nitrogen gas. jk-sci.comwikipedia.org This reactive cation is then captured by a fluoride (B91410) ion from the BF₄⁻ anion to form the aryl fluoride product. jk-sci.comwikipedia.org The unique combination of a highly reactive functional group stabilized by a non-nucleophilic counterion gives aryldiazonium tetrafluoroborates their prized status as versatile and manageable reagents in organic synthesis.

Data Tables

Physicochemical Properties of this compound

PropertyValue
CAS Number 673-41-6
Molecular Formula C₆H₄BClF₄N₂
Molecular Weight 226.37 g/mol cymitquimica.com
Appearance White solid arkat-usa.org
Exact Mass 226.0092186 lookchem.com
Hydrogen Bond Donor Count 0 lookchem.com
Hydrogen Bond Acceptor Count 6 lookchem.com
Rotatable Bond Count 0 lookchem.com

Overview of Key Reactions Involving Aryldiazonium Salts

Reaction NameReagentsProduct
Sandmeyer Reaction Copper(I) Halides (CuCl, CuBr) or Cyanide (CuCN)Aryl Halides (Ar-Cl, Ar-Br) or Aryl Nitriles (Ar-CN) slideshare.netfirsthope.co.in
Balz-Schiemann Reaction Fluoroboric acid (HBF₄), then heatAryl Fluorides (Ar-F) firsthope.co.injk-sci.com
Gattermann Reaction Copper powder and HXAryl Halides (Ar-X) firsthope.co.in
Diazo Coupling Electron-rich aromatics (e.g., phenols, anilines)Azo Compounds (Ar-N=N-Ar') slideshare.netfirsthope.co.in
Reduction Hypophosphorous acid (H₃PO₂)Arenes (Ar-H) firsthope.co.inlibretexts.org
Hydrolysis Water, heatPhenols (Ar-OH) firsthope.co.in

Properties

IUPAC Name

4-chlorobenzenediazonium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN2.BF4/c7-5-1-3-6(9-8)4-2-5;2-1(3,4)5/h1-4H;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYBTBSOTHVJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

673-41-6
Record name Benzenediazonium, 4-chloro-, tetrafluoroborate(1-) (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chlorobenzene-1-diazonium; tetrafluoroboranuide
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Advanced Methodologies for the Preparation of 4 Chlorobenzenediazonium Tetrafluoroborate

Contemporary Diazotization Protocols for Enhanced Yield and Purity

Diazotization, the conversion of a primary aromatic amine to a diazonium salt, remains the principal method for preparing 4-chlorobenzenediazonium tetrafluoroborate (B81430). numberanalytics.com The process typically involves reacting the primary amine with a nitrosating agent in the presence of a strong acid. numberanalytics.com Advancements have centered on optimizing reaction conditions and developing new technologies to overcome traditional limitations.

The most widely utilized batch synthesis for aryl diazonium tetrafluoroborates involves the diazotization of an aromatic amine, such as 4-chloroaniline (B138754), using sodium nitrite (B80452) and a mineral acid like hydrochloric acid, followed by an anion exchange with tetrafluoroboric acid (HBF₄) or a salt like sodium tetrafluoroborate. arkat-usa.orgacs.org This causes the desired, more stable tetrafluoroborate salt to precipitate from the aqueous solution. arkat-usa.org

A typical laboratory procedure for the preparation of 4-chlorobenzenediazonium tetrafluoroborate involves dissolving 4-chloroaniline in a mixture of water and 50% tetrafluoroboric acid. acs.org The mixture is cooled to 0 °C, and an aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature. acs.org The resulting suspension is stirred, and the solid product is collected by filtration. acs.org

Researchers have optimized batch processes by exploring different reagent combinations. For instance, using isopentyl nitrite in acetonitrile (B52724) with ethanolic hydrochloric acid is another established batch method. arkat-usa.orgresearchgate.net In a specific documented batch synthesis of 4-chlorobenzenediazonium tetrafluoroborate from 4-chloroaniline on a 1.55 mmol scale, an isolated yield of 90% was achieved. researchgate.net

While effective, batch processing of diazonium salts carries inherent safety risks due to the potential for accumulation of explosive intermediates. numberanalytics.comrsc.org Continuous flow chemistry offers a superior alternative by performing reactions in small-volume, continuously moving streams within a reactor. numberanalytics.com This technology provides precise control over reaction parameters such as temperature and residence time, significantly enhancing safety, particularly for exothermic reactions like diazotization. numberanalytics.comrsc.org

In a notable application, a flow synthesis of 4-chlorobenzenediazonium tetrafluoroborate was developed that generates the unstable diazonium chloride intermediate in situ, which is then immediately reacted with sodium tetrafluoroborate. arkat-usa.org This method prevents the isolation of the less stable intermediate and avoids the buildup of precipitates that can plague flow systems. arkat-usa.orgresearchgate.net A study directly comparing batch and flow methods for the synthesis of various aryl diazonium tetrafluoroborates demonstrated that the flow approach consistently produced equal or superior yields. researchgate.net For 4-chlorobenzenediazonium tetrafluoroborate, the flow synthesis achieved a 99% yield, compared to 90% in the corresponding batch process. researchgate.net

The use of microreactors and specialized flow setups, sometimes incorporating sonication to prevent blockages, further illustrates the advancements in this area. arkat-usa.orgnumberanalytics.com These approaches are not only safer and higher-yielding but also more amenable to scaling for industrial production. rsc.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis Yields for Various Aryl Diazonium Tetrafluoroborates

EntryAryl Amine PrecursorProductBatch Yield (%)Flow Yield (%)
1AnilineBenzenediazonium (B1195382) tetrafluoroborate99100
24-Chloroaniline4-Chlorobenzenediazonium tetrafluoroborate 9099
34-Bromoaniline4-Bromobenzenediazonium (B8398784) tetrafluoroborate9898
44-Anisidine4-Methoxybenzenediazonium tetrafluoroborate92100
54-Toluidine4-Methylbenzenediazonium tetrafluoroborate8585
62-Hydroxyaniline2-Hydroxybenzenediazonium tetrafluoroborate3264
Data sourced from Scholtz, C. & Riley, D. L. (2020). researchgate.net

Alternative Synthetic Pathways and Precursor Chemistry

The foundational precursor for synthesizing 4-chlorobenzenediazonium tetrafluoroborate is the primary aromatic amine, 4-chloroaniline. researchgate.netorgsyn.org The core transformation remains diazotization, but variations in reagents and conditions provide alternative pathways to the final product.

The choice of nitrosating agent can be varied. While sodium nitrite (NaNO₂) is common, other reagents such as tert-butyl nitrite and isopentyl nitrite are frequently used, especially in non-aqueous conditions. arkat-usa.orgnumberanalytics.com These alternative nitrosating agents can offer advantages in terms of solubility and reaction control. numberanalytics.com Performing diazotization reactions under non-aqueous conditions can also improve yields and minimize side reactions, which is particularly beneficial for substrates that are sensitive to water. numberanalytics.com

Alternative acids can also be employed. Instead of the common HCl/HBF₄ sequence, direct diazotization in the presence of fluoroboric acid is a standard procedure. df-chemicals.comacs.org The development of catalysts to facilitate diazotization under milder conditions is also an active area of research aligned with green chemistry principles. numberanalytics.com

Mechanistic Investigations of 4 Chlorobenzenediazonium Tetrafluoroborate Reactivity

Single-Electron Transfer (SET) Mechanisms and Aryl Radical Generation

The generation of a 4-chlorophenyl radical from 4-chlorobenzenediazonium tetrafluoroborate (B81430) occurs via the addition of a single electron to the diazonium cation. This process, known as reductive dediazoniation, is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The resulting aryl radical is a highly reactive intermediate capable of participating in a wide range of transformations. nih.gov

Photoredox Catalysis and Photoinitiated Pathways for Radical Formation

Visible-light photoredox catalysis has emerged as a powerful tool for generating aryl radicals from aryldiazonium salts under mild conditions. nih.gov In this process, a photocatalyst, upon absorbing light, becomes excited and can act as a single-electron donor. This excited catalyst transfers an electron to the 4-chlorobenzenediazonium cation. acs.org

The general mechanism involves:

Excitation: A photocatalyst (PC), such as eosin (B541160) Y or a ruthenium complex, absorbs visible light to reach an excited state (PC*). acs.orgnih.gov

Single-Electron Transfer (SET): The excited photocatalyst transfers a single electron to the 4-chlorobenzenediazonium tetrafluoroborate.

Radical Formation: The diazonium salt, upon accepting the electron, rapidly loses a molecule of dinitrogen (N₂) to form the 4-chlorophenyl radical. acs.org

Catalyst Regeneration: The oxidized photocatalyst (PC+) is then reduced back to its ground state by a sacrificial electron donor to complete the catalytic cycle.

Recent studies have demonstrated the use of heteroaryldiazonium tetrafluoroborates in photoredox C-H arylation reactions. acs.orgnih.govresearchgate.net For instance, irradiation of diazonium salts with green light (510 nm) in the presence of eosin Y disodium (B8443419) salt as a photocatalyst leads to the formation of aryl radicals, which then engage in arylation reactions with various heteroarenes. nih.govnih.gov The reaction proceeds at room temperature and often does not require a transition-metal catalyst. acs.orgnih.gov The formation of the aryl radical is considered the initial key step, which is then followed by subsequent reaction pathways, such as addition to arenes or alkenes. nih.govacs.org

Electrochemical Initiation of Radical Processes in Organic Transformations

Electrochemical methods provide a direct route for the reduction of 4-chlorobenzenediazonium tetrafluoroborate to its corresponding aryl radical. By applying a specific potential at an electrode, a single electron can be transferred to the diazonium salt, initiating the radical pathway without the need for chemical reductants. researchgate.net

Studies on the reaction of benzenediazonium (B1195382) tetrafluoroborate with various metals (such as Cu, Fe, Zn) in aprotic solvents have shown that the process involves the ionization and dissolution of the metal, driven by the strongly oxidizing nature of the diazonium cation. researchgate.net This chemical reduction by metals can be compared to electrochemical reduction. Cyclic voltammetry studies of benzenediazonium tetrafluoroborate solutions at different electrodes (e.g., iron, copper, glassy carbon) reveal the electrochemical behavior and reduction potentials required for radical generation. researchgate.net The process typically involves a one-electron reduction to form the aryl radical, which can then undergo further reactions, such as coupling or reaction with the solvent. researchgate.net

Mechanochemical Activation and Induced Radical Pathways

Mechanochemistry, specifically using techniques like ball-milling, offers a solvent-free or low-solvent method to initiate reactions. The mechanical energy applied can induce the formation of radical intermediates from otherwise stable aryldiazonium salts. acs.org

A reported method for the synthesis of polycyclic (hetero)aromatics utilizes the mechanochemical activation of biaryl diazonium salts. acs.org It is proposed that the aryl radical can be generated directly by the mechanical force of ball milling. Alternatively, a single-electron transfer process from a copper(I) catalyst, also present in the milling jar, can generate the aryl radical intermediate. This radical then participates in subsequent addition and cyclization reactions to form the final product. acs.org The efficiency of these reactions can be influenced by the presence of small amounts of liquid additives, such as DMSO. acs.org

Table 1: Mechanochemical Benzannulation of Biaryl Diazonium Salts

Entry Variation from Standard Conditions Yield (%)
1 None 77
2 Different solvent additive (e.g., MeCN, THF) 9–40
5 Different copper catalyst (e.g., CuI, CuCN) 31–60
10 Under N₂ atmosphere 73
13 ZrO₂ jar and ball 61

Data sourced from a study on the mechanochemical activation of diazonium salts. acs.org Standard conditions involved a biaryl diazonium salt, an alkyne, CuCl, and DMSO in a stainless steel milling jar.

Heterolytic Cleavage Pathways and Aryl Cation Formation

In the absence of a suitable electron donor, 4-chlorobenzenediazonium tetrafluoroborate can undergo heterolytic cleavage of the C–N bond, particularly upon heating. This pathway leads to the formation of a highly unstable and reactive 4-chlorophenyl cation and a molecule of nitrogen gas. wikipedia.orgbath.ac.uk

This mechanism is the foundation of the Balz-Schiemann reaction, a classic method for synthesizing aryl fluorides. wikipedia.orgjk-sci.comnumberanalytics.com The key steps are:

Diazotization: An aromatic amine is converted to its diazonium salt. numberanalytics.combyjus.com

Salt Formation: The diazonium salt is treated with tetrafluoroboric acid (HBF₄) to precipitate the more stable diazonium tetrafluoroborate salt. numberanalytics.comwikipedia.org

Thermal Decomposition: The isolated 4-chlorobenzenediazonium tetrafluoroborate is heated, causing it to decompose. The C–N bond breaks heterolytically, releasing stable nitrogen gas and forming the aryl cation (Ar⁺). wikipedia.orgjk-sci.com

Fluoride (B91410) Capture: The aryl cation is then captured by a fluoride ion (F⁻) from the tetrafluoroborate (BF₄⁻) counterion, forming the 4-chlorofluorobenzene product and boron trifluoride (BF₃) as a byproduct. wikipedia.orgbath.ac.ukjk-sci.com

This S-N1-type mechanism is strongly supported by experimental evidence. bath.ac.uk The reaction is conceptually different from copper-catalyzed Sandmeyer reactions, which proceed via radical intermediates. wikipedia.org

Influence of Counterions and Solvent Systems on Reaction Pathways and Stability

The stability of the 4-chlorobenzenediazonium cation and its preferred reaction pathway are significantly influenced by both the counterion and the solvent system. nih.govnih.gov

The tetrafluoroborate (BF₄⁻) anion is crucial for the success of the Balz-Schiemann reaction. wikipedia.org Compared to other anions like chloride (Cl⁻), the BF₄⁻ anion is less nucleophilic and forms a salt that is generally more thermally stable and less prone to explosive decomposition, allowing for its isolation. wikipedia.org This stability is critical for the subsequent thermal decomposition step that generates the aryl cation. numberanalytics.com Other non-nucleophilic, fluorine-containing counterions like hexafluorophosphate (B91526) (PF₆⁻) and hexafluoroantimonate (SbF₆⁻) have also been used, sometimes leading to improved yields in fluorination reactions. wikipedia.orgjk-sci.combyjus.com The nature of the counterion can have a dramatic effect on the reactivity and selectivity of a given reaction pathway. nih.gov

The choice of solvent plays a pivotal role in the outcome of reactions involving diazonium salts. nih.gov For the thermal Balz-Schiemann reaction, low- or non-polar solvents like chlorobenzene (B131634) and hexane (B92381) have been shown to be effective, likely because they favor the formation of intimate ion pairs between the diazonium cation and the tetrafluoroborate anion. nih.gov This proximity facilitates the fluoride transfer from the counterion to the aryl cation. In contrast, polar solvents can solvate the ions separately, which may hinder the desired fluorination and promote side reactions with the solvent. nih.gov The solubility of the diazonium salt is also a factor; for example, some salts show better solubility in chlorobenzene than in hexane, which can affect reaction efficiency. nih.gov In reactions aiming for aryl ether synthesis via decomposition in alcohols, the solvent also acts as the nucleophile. uni.edu

Table 2: Effect of Solvent on the Thermal Balz-Schiemann Reaction

Aryldiazonium Salt Solvent Temperature (°C) Yield of Aryl Fluoride (%)
4-CH₃C₆H₄N₂BF₄ PhCl 60 90
4-CH₃C₆H₄N₂BF₄ Hexane 60 83
4-BrC₆H₄N₂BF₄ PhCl 90 78
4-CF₃C₆H₄N₂BF₄ PhCl 80 95

Data adapted from a study on the Balz-Schiemann reaction in different solvents. nih.gov Yields are isolated yields.

Transition State Analysis and Reaction Coordinate Studies

Computational studies, such as kinetic analyses, have been employed to probe the mechanism of reactions like the Balz-Schiemann reaction. masterorganicchemistry.com These studies help to elucidate the energy barriers and intermediates involved in the decomposition of arenediazonium salts. The heterolytic cleavage of the C–N bond to form the aryl cation is generally considered the rate-determining step in the S-N1 mechanism of the Balz-Schiemann reaction. bath.ac.uk

The reactivity and stability of arenediazonium ions have been extensively studied. masterorganicchemistry.com The transition state for the heterolytic pathway involves significant stretching of the C–N bond, leading to the high-energy aryl cation intermediate. The energy of this transition state is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, like the chlorine atom in 4-chlorobenzenediazonium tetrafluoroborate, can destabilize the developing positive charge on the ring, potentially increasing the activation energy for aryl cation formation compared to electron-donating groups. uni.edu

Conversely, for SET pathways, the crucial factor is the reduction potential of the diazonium salt. Computational models can predict these potentials and help in selecting appropriate photocatalysts or electrochemical conditions to favor the generation of aryl radicals over aryl cations. The interplay between these two pathways is a complex function of the substrate, reagents, and reaction conditions.

Diverse Applications in Modern Organic Synthesis

Sandmeyer-Type Functionalizations and Their Mechanistic Nuances

The Sandmeyer reaction and related transformations are cornerstone methods for the conversion of aryldiazonium salts into a variety of functionalized arenes. wikipedia.org While classical Sandmeyer reactions typically employ copper(I) salts as catalysts and are understood to proceed through radical mechanisms, modern variations have expanded the scope and mechanistic understanding of these processes. wikipedia.org

The introduction of halogens onto an aromatic ring via a diazonium salt is a fundamental transformation. 4-chlorobenzenediazonium;tetrafluoroborate (B81430) serves as a key precursor for synthesizing various di-halogenated benzene (B151609) derivatives.

Fluorination (Balz-Schiemann Reaction): The thermal decomposition of an aryldiazonium tetrafluoroborate to yield an aryl fluoride (B91410) is known as the Balz-Schiemann reaction. wikipedia.orgchemistrylearner.com This reaction is a vital method for producing fluorinated aromatic compounds. The process involves the pyrolysis of the dry 4-chlorobenzenediazonium;tetrafluoroborate salt, which decomposes to form 1-chloro-4-fluorobenzene, nitrogen gas, and boron trifluoride. chemistrylearner.comnih.gov The mechanism is generally accepted to proceed through a unimolecular substitution (Sₙ1) pathway, involving the formation of a highly reactive aryl cation intermediate that then abstracts a fluoride ion from the tetrafluoroborate counter-ion. wikipedia.orgnih.gov The stability and yield of the Balz-Schiemann reaction can be influenced by the solvent and the electronic nature of the substituents on the aryl ring. nih.gov

Chlorination and Bromination: While the parent compound already contains a chlorine atom, the diazonium group can be replaced by another chlorine or a bromine atom. Traditional Sandmeyer conditions using cuprous chloride (CuCl) or cuprous bromide (CuBr) are effective. More recently, metal-free, photochemical Sandmeyer-type halogenations have been developed. nih.govnih.gov These methods can offer high yields and selectivities, avoiding the use of metal catalysts. nih.govresearchgate.net For instance, photochemical bromination can be efficiently promoted by trihalide salts. nih.gov

Halogenation Reaction Typical Reagents & Conditions Product Notes
FluorinationHeat (thermal decomposition)1-chloro-4-fluorobenzeneBalz-Schiemann reaction; proceeds via an aryl cation intermediate. wikipedia.orgnih.gov
ChlorinationCuCl, heat1,4-dichlorobenzeneClassical Sandmeyer reaction.
BrominationCuBr, heat1-bromo-4-chlorobenzeneClassical Sandmeyer reaction.
Photochemical BrominationTrihalide salts, light1-bromo-4-chlorobenzeneMetal-free alternative to the classical Sandmeyer reaction. nih.gov

The displacement of the diazonium group by cyanide or thiocyanate nucleophiles provides a direct route to aromatic nitriles and thiocyanates, which are valuable precursors for other functional groups like carboxylic acids, amides, and sulfur-containing heterocycles.

Cyanation: The traditional Sandmeyer cyanation reaction involves the use of highly toxic copper(I) cyanide. To circumvent this, modern palladium-catalyzed methods have been developed. One such protocol achieves the cyanation of aryldiazonium tetrafluoroborates using acetonitrile (B52724) as a non-toxic cyanide source in the presence of silver(I) oxide (Ag₂O) under ambient air. rsc.org This approach eliminates the need for metallic cyanides, representing a greener alternative. rsc.org

Thiocyanation: The synthesis of aryl thiocyanates from diazonium salts can be achieved using a copper(I) thiocyanate catalyst. This reaction provides a pathway to introduce the -SCN group, which is a versatile functional handle in organic synthesis.

The introduction of a trifluoromethyl (CF₃) group can significantly alter the biological and chemical properties of a molecule. While direct trifluoromethylation of this compound is a challenging transformation, related reactions such as trifluoromethylthiolation have been successfully demonstrated.

A Sandmeyer-type trifluoromethylthiolation of this compound has been achieved to synthesize 1-chloro-4-[(trifluoromethyl)thio]benzene. rsc.org This reaction proceeds using a copper thiocyanate catalyst, caesium carbonate, and sodium thiocyanate in acetonitrile. rsc.org This transformation highlights the utility of diazonium salts in constructing complex organofluorine compounds. The development of electrophilic trifluoromethylating reagents has broadened the scope for these types of reactions, which can proceed through either electrophilic addition or electron-transfer processes that generate a CF₃ radical. nih.gov

The diazonium group can be replaced by oxygen-based nucleophiles to form phenols and aryl ethers.

Hydroxylation: Heating an aqueous solution of this compound leads to its decomposition and the formation of 4-chlorophenol. This reaction provides a straightforward method for introducing a hydroxyl group onto the aromatic ring, replacing the original amino group from which the diazonium salt was derived.

Alkoxylation: Similarly, conducting the thermal decomposition in an alcohol solvent (ROH) results in the formation of the corresponding 4-chloroalkoxybenzene (4-Cl-C₆H₄-OR). The mechanism is believed to involve the formation of an aryl cation which is then trapped by the alcohol solvent. shu.ac.uk

Carbon-Carbon Bond Forming Reactions

Beyond functional group interconversions, this compound is an excellent coupling partner in various palladium-catalyzed carbon-carbon bond-forming reactions. Diazonium salts are often more reactive than the corresponding aryl halides, allowing these cross-coupling reactions to proceed under significantly milder conditions. researchgate.net

Boronation: Palladium-catalyzed reactions between aryldiazonium salts and bis(pinacolato)diboron can be used to synthesize arylboronic esters. These products are highly valuable intermediates, particularly for subsequent Suzuki-Miyaura cross-coupling reactions. nih.gov

Heck-Type Reactions: this compound serves as a potent electrophile in the Heck-Matsuda reaction, which forms a carbon-carbon bond between the aryl group and an alkene. lookchem.com These reactions can be catalyzed by palladium complexes under mild conditions. lookchem.com Mizoroki-Heck cross-couplings have been successfully performed using aluminium hydroxide-supported palladium nanoparticles as a catalyst, proceeding at room temperature in ethanol without the need for a base or ligand. researchgate.net

Suzuki-Type Reactions: The Suzuki-Miyaura reaction is a powerful tool for constructing biaryl compounds. Aryldiazonium tetrafluoroborate salts, including the 4-chloro derivative, have been established as efficient coupling partners for this reaction. researchgate.netamazonaws.com The high reactivity of the diazonium salt allows the coupling with various boronic acids to proceed under mild conditions, often at room temperature and without the need for specialized ligands, using catalysts like palladium(II) acetate. researchgate.netnih.govorganic-chemistry.org

Cross-Coupling Reaction Coupling Partner Catalyst System (Example) Product Type
Heck-MatsudaTrisubstituted allylic alkenolsPd(TFA)₂α,β-disubstituted methyl ketones lookchem.com
Mizoroki-HeckAlkenesPd NPs on Al(OH)₃Arylated Alkenes researchgate.net
Suzuki-MiyauraArylboronic acidsPd(OAc)₂Biaryls researchgate.net
BoronationBis(pinacolato)diboronPd(acac)₂ / CuIArylboronic esters nih.gov

Direct C-H Arylation of Arenes and Heteroarenes

Direct C-H arylation has become an increasingly important tool for the construction of biaryl and heteroaryl compounds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. 4-Chlorobenzenediazonium tetrafluoroborate serves as an effective arylating agent in these transformations.

In a notable application, the photocatalyzed C-H arylation of heterocycles such as furan and thiophene has been achieved using 4-chlorobenzenediazonium tetrafluoroborate. For instance, in the arylation of furan, the reaction can be carried out in the presence of a photosensitizer under visible light irradiation. The process involves the generation of a 4-chlorophenyl radical, which then attacks the C-H bond of the heterocycle.

HeterocycleArylating AgentCatalyst/ConditionsProductYield (%)
Furan4-chlorobenzenediazonium tetrafluoroborateHMF-BODIPY-loaded resin, Green LED, 30 °C, 2 h2-(4-chlorophenyl)furanModerate to Good
Thiophene4-chlorobenzenediazonium tetrafluoroborateHMF-BODIPY-loaded resin, Green LED, 30 °C, 4 h2-(4-chlorophenyl)thiophene30% (after 2h), increased with time

This table presents illustrative data on the direct C-H arylation of heteroarenes using 4-chlorobenzenediazonium tetrafluoroborate under photocatalytic conditions.

Gomberg-Bachmann and Pschorr-Type Biaryl Syntheses

The Gomberg-Bachmann reaction is a classical method for the synthesis of biaryls, proceeding through the coupling of an aryl radical with an aromatic solvent. google.com This reaction can be performed by reacting an aryl diazonium salt with an arene in the presence of a base. google.com The use of diazonium tetrafluoroborates, such as 4-chlorobenzenediazonium tetrafluoroborate, in an arene solvent has been suggested as an improvement to the original procedure, which often suffers from low yields. google.comlumenlearning.com

The Pschorr cyclization is an intramolecular variant of the Gomberg-Bachmann reaction, enabling the synthesis of biaryl tricyclic systems. core.ac.ukgoogle.com In this reaction, an aryl radical, generated from a diazonium salt, undergoes intramolecular substitution on another aromatic ring within the same molecule. core.ac.uk While specific examples detailing the use of 4-chlorobenzenediazonium tetrafluoroborate in Pschorr cyclizations are not prevalent in the provided search results, the general mechanism involves the copper-catalyzed decomposition of the diazonium salt to generate the necessary aryl radical for cyclization. core.ac.ukgoogle.com

Meerwein Arylation and Related Additions to Unsaturated Systems

The Meerwein arylation is a valuable synthetic method for the arylation of unsaturated compounds. rsc.orgresearchgate.netthieme-connect.de The reaction involves the addition of an aryl diazonium salt to an electron-deficient alkene, typically catalyzed by a metal salt, such as a copper salt. rsc.org The reaction is believed to proceed via the formation of an aryl radical from the diazonium salt, which then adds to the double bond of the alkene. rsc.org

4-Chlorobenzenediazonium chloride, a closely related salt, has been used in a reductive arylation reaction with 3-buten-2-one. In this process, the 4-chlorophenyl radical adds to the alkene, and the resulting intermediate is then reduced.

AlkeneArylating AgentCatalyst/ConditionsProductYield (%)
3-buten-2-one4-chlorobenzenediazonium chlorideTitanium(III) salt4-(4-chlorophenyl)butan-2-one65-75%

This table provides an example of a Meerwein-type reductive arylation reaction.

Carbon-Heteroatom Bond Forming Reactions (Excluding Direct Halogenation)

The conversion of arenediazonium salts to aryl amines is a reductive process. While direct, high-yielding methods for the reduction of isolated 4-chlorobenzenediazonium tetrafluoroborate to 4-chloroaniline (B138754) are not extensively detailed in the provided search results, the general principle of reducing the diazonium group to an amino group is a known transformation in organic synthesis.

The synthesis of aryl hydrazines from arenediazonium salts is a more commonly documented transformation. For instance, 4-chlorophenylhydrazine hydrochloride can be prepared from 4-chloroaniline through a two-step, one-pot process where the aniline is first diazotized and then the resulting diazonium salt is reduced in situ. Common reducing agents for this transformation include sodium sulfite, ammonium sulfite, or stannous chloride.

A typical procedure involves the diazotization of 4-chloroaniline with sodium nitrite (B80452) in an acidic medium, followed by the addition of a reducing agent like ammonium sulfite solution. The reaction mixture is then heated to complete the reduction, and subsequent acidification yields the 4-chlorophenylhydrazine hydrochloride product.

4-Chlorobenzenediazonium tetrafluoroborate is a valuable precursor for the synthesis of aryl chalcogenides, including aryl sulfides and selenides. These reactions provide a direct route to introduce sulfur or selenium moieties onto an aromatic ring.

A highly efficient method for the synthesis of diaryl disulfides has been developed through a visible light-promoted coupling of arenediazonium tetrafluoroborates and carbon disulfide (CS₂). This reaction proceeds under mild conditions and is applicable to a wide range of arenediazonium salts, including those with electron-withdrawing and electron-donating groups, affording the corresponding diaryl disulfides in good to excellent yields.

Similarly, a catalyst-free method for the synthesis of diaryl selenides has been reported, involving the reaction of arenediazonium tetrafluoroborate salts with arylselenols. The arylselenols can be generated in situ from the corresponding diaryl diselenides using a reducing agent such as hypophosphorous acid. This aromatic nucleophilic substitution reaction proceeds smoothly at room temperature to yield diaryl selenides in moderate to good yields.

Azo Coupling Reactions for Complex Molecular Architectures

Azo coupling reactions are a cornerstone of dye chemistry and have been extended to the synthesis of more complex molecular architectures. In these reactions, the arenediazonium salt acts as an electrophile and reacts with an electron-rich coupling partner, such as an amine or a phenol, to form an azo compound characterized by the -N=N- linkage.

4-Chlorobenzenediazonium tetrafluoroborate is frequently employed in the synthesis of azo dyes. For example, it can be coupled with various aniline derivatives or other aromatic compounds to produce a range of colored substances.

More recently, this reagent has been used in the synthesis of novel heterocyclic azo compounds. A practical and efficient method for the synthesis of azoindolizine derivatives has been reported, where 4-chlorobenzenediazonium tetrafluoroborate is reacted with indolizine derivatives to afford the corresponding azo-linked products in excellent yields.

Advanced Applications in Materials Science and Polymer Chemistry

Surface Functionalization of Carbon-Based Nanomaterials

Aryl diazonium salts are a prominent class of reagents for the covalent functionalization of carbon-based nanomaterials. The process typically involves the generation of an aryl radical, which subsequently attacks the sp²-hybridized carbon framework of the nanomaterial, forming a stable, covalent C-C bond. This modification alters the material's properties, such as solubility, electronic structure, and compatibility with other materials.

Covalent functionalization is a key strategy to improve the processability and tailor the properties of single-walled carbon nanotubes (SWNTs). The chemical modification of SWCNTs with diazonium reagents is an effective method for this purpose. The reaction mechanism involves the formation of an aryl radical from the diazonium salt, which then covalently bonds to the nanotube's surface. This process can disrupt the sp² conjugation of the nanotube, which in turn modifies its electronic properties.

Research has demonstrated that diazonium reagents can functionalize SWCNTs with high selectivity. researchgate.net For instance, metallic nanotubes have been shown to react preferentially over semiconducting ones under controlled conditions, a selectivity attributed to the availability of electrons near the Fermi level required to stabilize a charge-transfer transition state before bond formation. researchgate.net This covalent attachment can improve the dispersibility of the nanotubes in various solvents and create a platform for further chemical modifications, for example, by attaching biomolecules or polymers. youtube.com

The functionalization of graphene and its derivatives using diazonium chemistry is a well-established method for tuning their properties. nih.gov Similar to carbon nanotubes, the reaction proceeds via the formation of aryl radicals that covalently attach to the graphene lattice. This transformation of carbon atoms from sp² to sp³ hybridization introduces a bandgap and alters the electronic and chemical characteristics of the material.

The electrochemical reduction of diazonium salts is a common method to achieve this modification. For example, grafting 4-carboxybenzenediazonium (B3187778) onto a glassy carbon electrode—a material with a graphitic structure—can be precisely controlled by electrochemical methods like cyclic voltammetry. nih.gov Studies have shown that the number of grafted layers can be linearly dependent on the concentration of the diazonium salt used, allowing for the formation of either mono- or multilayers. nih.gov This covalent modification has been confirmed by techniques such as X-ray photoelectron spectroscopy (XPS), which verifies the presence of the grafted aryl layers on the surface. nih.gov

Table 1: Effects of Aryl Diazonium Salt Functionalization on Nanomaterials

MaterialAryl Diazonium Salt Used (Analogue)MethodKey Findings & Effects
SWCNTs Diazonium salt from tetra-aminophenyl porphyrinChemicalCovalent linking confirmed; improved graphitic sp² hybridization observed in some cases. researchgate.net
Graphene/Glassy Carbon 4-carboxybenzenediazonium tetrafluoroborate (B81430)Electrochemical (CV)Formation of mono- and multilayers; number of layers dependent on salt concentration. nih.gov
MoS₂ 4-nitrobenzenediazonium (B87018) tetrafluoroborateChemicalDirect covalent functionalization (C-S bonds) on the basal plane; alters electronic band gap and photoluminescence. acs.orgqub.ac.uk

**5.2. Functionalization of Inorganic Nanomaterials (e.g., MoS₂) **

The application of diazonium chemistry extends beyond carbon-based materials to include the functionalization of two-dimensional (2D) inorganic nanomaterials like molybdenum disulfide (MoS₂). The chemical inertness of the basal plane of semiconducting (2H phase) MoS₂ has historically presented a challenge for covalent modification. However, recent research has demonstrated that aryl diazonium salts can directly and covalently functionalize the surface of unmodified semiconducting MoS₂ without requiring harsh pretreatments or phase changes. qub.ac.uk

Studies using 4-nitrobenzenediazonium (4-NBD) tetrafluoroborate, a close analogue of the title compound, have shown that the reaction proceeds through the formation of aryl radicals that form covalent C-S bonds with the sulfur atoms on the MoS₂ surface. qub.ac.ukacs.org This functionalization is robust and can be used to tether a wide variety of functional groups to the material. qub.ac.uk The process can significantly alter the material's properties; for instance, functionalization with 4-NBD has been shown to tune the electronic band gap and photoluminescence of MoS₂ monolayers. acs.org This method provides a versatile platform for modifying the chemical, mechanical, and electronic properties of MoS₂ for applications in sensors, electronics, and catalysis. nih.gov

Role as Polymerization Initiators

4-Chlorobenzenediazonium tetrafluoroborate and its analogues are effective initiators for various polymerization reactions. The core of this function lies in the controlled generation of an aryl radical, which acts as the initiating species to start the polymer chain growth.

Aryl diazonium salts are particularly well-suited for electrochemically-initiated radical polymerization. In this process, an electrical potential is applied to a solution containing the diazonium salt and a monomer. The diazonium cation is reduced at the cathode, leading to the cleavage of the C-N bond and the formation of a nitrogen molecule and a highly reactive aryl radical. This radical then initiates the polymerization of the monomer.

Research using 4-fluorobenzenediazonium (B14715802) tetrafluoroborate has demonstrated the straightforward polymerization of reactive monomers such as acrylates and methacrylates. rsc.orgrsc.org This method allows for polymerization to occur under simple and commercially available electrochemical setups. rsc.org Furthermore, electrochemically mediated reversible addition-fragmentation chain-transfer (eRAFT) polymerization has been successfully carried out using 4-bromobenzenediazonium (B8398784) tetrafluoroborate to generate the initiating aryl radicals. researchgate.net This technique provides a controlled way to synthesize polymers with well-defined structures.

Table 2: Research Findings on Electrochemically-Initiated Polymerization using Halobenzenediazonium Salts

Initiator (Analogue)MonomerMethodResulting Polymer Characteristics
4-fluorobenzenediazonium tetrafluoroborate 2,6-difluorophenyl acrylate (B77674) (DFPA)Electrochemical, constant currentNumber-average molar mass (Mₙ) up to 12,800 g/mol ; Dispersity (Đ) ~1.77. rsc.orgrsc.org
4-fluorobenzenediazonium tetrafluoroborate Pentafluorophenyl acrylate (PFPA)Electrochemical, constant currentMₙ up to 10,700 g/mol ; Đ ~1.55. rsc.org
4-fluorobenzenediazonium tetrafluoroborate Glycidyl methacrylate (B99206) (GMA)Electrochemical, constant currentMₙ up to 12,400 g/mol ; Đ ~1.85. rsc.org
4-bromobenzenediazonium tetrafluoroborate (Meth)acrylatesElectrochemically mediated RAFT (eRAFT)Formation of aryl radicals acting as initiators for RAFT polymerization. researchgate.net

While electrochemical methods are common, the generation of the initiating aryl radical from a diazonium salt is not limited to this technique. In principle, other energy sources can be used to induce the decomposition of the diazonium compound. These include:

Thermal Initiation: Heating the diazonium salt can cause its decomposition (thermolysis) into an aryl radical, a nitrogen molecule, and the counter-ion. This aryl radical can subsequently initiate radical polymerization. The temperature required for initiation depends on the specific structure of the diazonium salt and the solvent used.

Photochemical Initiation: Aryl diazonium salts can also be sensitive to light. Upon absorption of photons of appropriate energy (typically in the UV range), the diazonium compound can undergo photolysis to generate the initiating aryl radical. This allows for spatial and temporal control over the initiation process, making it useful for applications such as photolithography and the creation of patterned polymer surfaces.

These alternative initiation methods broaden the applicability of 4-chlorobenzenediazonium tetrafluoroborate as a versatile tool in polymer synthesis, complementing the precise control offered by electrochemical techniques.

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations of the Diazonium Cation and Related Intermediates

The electronic structure of the 4-chlorobenzenediazonium cation is fundamental to its reactivity. Electronic structure calculations, primarily using quantum mechanical methods, provide a detailed picture of how electrons are distributed within the molecule and the nature of its chemical bonds.

Calculations can also provide information on the charge distribution, revealing the partial positive charges on the nitrogen atoms of the diazonium group and the influence of the electron-withdrawing chlorine substituent on the aromatic ring. This charge distribution is a key factor in its reactivity profile.

Calculated Electronic Properties of the 4-chlorobenzenediazonium Cation

PropertyDescriptionTypical Calculated Value
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the molecule's ability to donate electrons.Values vary with the level of theory but indicate a relatively stable orbital.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the molecule's ability to accept electrons.A low LUMO energy signifies a strong electrophilic character.
HOMO-LUMO Gap Energy difference between the HOMO and LUMO. A smaller gap can indicate higher reactivity.Moderate gap, suggesting a balance of stability and reactivity.
N-N Bond Length The distance between the two nitrogen atoms of the diazonium group.Reflects the triple bond character.
C-N Bond Length The distance between the carbon of the benzene (B151609) ring and the adjacent nitrogen atom.Shorter than a typical C-N single bond, indicating some double bond character.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for investigating the mechanisms of chemical reactions. For reactions involving 4-chlorobenzenediazonium tetrafluoroborate (B81430), such as the Heck-Matsuda reaction, DFT calculations can map out the entire reaction pathway, identifying transition states and intermediates.

In a typical DFT study of a palladium-catalyzed cross-coupling reaction, the geometries of the reactants, intermediates, transition states, and products are optimized. The energies of these species are then calculated to construct a potential energy surface for the reaction. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics.

For instance, in the Heck-Matsuda reaction, DFT can elucidate the elementary steps of the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination. It can also explain the observed regioselectivity and stereoselectivity by comparing the activation barriers of competing reaction pathways.

Key Parameters from DFT Studies of Reaction Mechanisms

ParameterDescriptionSignificance for 4-chlorobenzenediazonium tetrafluoroborate reactions
Activation Energy (ΔG‡) The energy barrier that must be overcome for a reaction to occur.Lower activation energies indicate faster reaction rates. DFT can predict which pathways are more favorable.
Reaction Energy (ΔG) The overall change in Gibbs free energy during a reaction.A negative value indicates a thermodynamically favorable reaction.
Transition State Geometry The molecular structure at the highest point on the reaction coordinate.Provides insight into the bond-making and bond-breaking processes.
Intermediate Structures The structures of any stable or quasi-stable species formed during the reaction.Helps to build a complete picture of the reaction mechanism.

Prediction of Reactivity and Selectivity in Novel Transformations

A significant advantage of computational chemistry is its predictive power. Theoretical models can be used to forecast the reactivity and selectivity of 4-chlorobenzenediazonium tetrafluoroborate in yet-to-be-discovered transformations.

One powerful approach is the use of the distortion/interaction model, often employed in conjunction with DFT. This model deconstructs the activation energy of a reaction into two components: the energy required to distort the reactants into their transition state geometries (distortion energy) and the favorable interaction between the distorted reactants in the transition state (interaction energy).

By calculating these energies for a series of potential reactants or reaction pathways, chemists can predict which reactions will be the most facile and which products will be formed preferentially. For example, in designing a new cycloaddition reaction involving the 4-chlorobenzenediazonium cation, this model could predict which dienophile would lead to the highest yield and selectivity.

Molecular Dynamics Simulations of Decomposition Pathways

The thermal stability and decomposition of diazonium salts are of critical importance for their safe handling and application. Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic processes of decomposition at the atomic level.

In an MD simulation, the motion of each atom in a system is calculated over time by solving Newton's equations of motion. To model chemical reactions like decomposition, reactive force fields (e.g., ReaxFF) are often employed. These force fields can dynamically describe bond breaking and formation.

An MD simulation of the thermal decomposition of 4-chlorobenzenediazonium tetrafluoroborate would involve heating a simulated box of the compound and observing the subsequent chemical events. This can reveal the initial steps of decomposition, such as the cleavage of the C-N bond to form a phenyl cation and dinitrogen gas, and any subsequent reactions of these highly reactive intermediates. These simulations can also provide insights into the role of the tetrafluoroborate counter-ion in the decomposition process.

Information Gained from Molecular Dynamics Simulations of Decomposition

ObservableDescriptionInsight Provided
Decomposition Temperature The temperature at which the compound begins to rapidly decompose.A measure of the thermal stability of the compound.
Initial Decomposition Step The first bond-breaking event that initiates the decomposition cascade.Identifies the weakest link in the molecule under thermal stress.
Decomposition Products The molecules formed as a result of the decomposition process.Predicts the potential hazards and byproducts of thermal decomposition.
Reaction Kinetics The rate at which the decomposition reaction proceeds.Provides quantitative data on the speed of the decomposition.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

In-situ Reaction Monitoring using Advanced NMR and IR Spectroscopy

The ability to monitor reactions as they happen provides invaluable kinetic and mechanistic data. In-situ spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for achieving this by tracking the real-time concentration changes of reactants, intermediates, and products.

Fiber-optic coupled Fourier Transform Infrared (FTIR) spectroscopy with Attenuated Total Reflection (ATR) has proven effective for monitoring the formation of arenediazonium salts and their subsequent reactions. mdpi.com This technique allows for the direct observation of the characteristic vibrational bands of the diazonium group (N≡N stretching) and their disappearance over time, providing precise reaction endpoints and kinetic profiles without the need for sampling. mdpi.com For instance, in reactions like the Heck-Matsuda reaction, in-situ FTIR can track the consumption of the diazonium salt and the emergence of product signals, offering insights into reaction mechanisms, such as identifying tautomerization processes in allylic alcohols. mdpi.com While specific studies on 4-chlorobenzenediazonium tetrafluoroborate (B81430) are not extensively documented in this context, the principles and methodologies are directly applicable. The progress of its thermal decomposition can be followed by monitoring the decrease in the intensity of the diazonium salt's characteristic IR bands.

Similarly, in-situ NMR spectroscopy offers a quantitative view of reaction progress. By monitoring the chemical shifts and signal intensities of specific protons or carbon atoms in the aromatic ring of 4-chlorobenzenediazonium tetrafluoroborate and its products, one can obtain detailed kinetic data. This is particularly useful for understanding the rates of decomposition or substitution reactions under various conditions.

Table 1: Representative In-situ Spectroscopic Monitoring Data (Hypothetical)

TechniqueAnalyteObserved ChangeMechanistic Insight
In-situ FTIRN≡N stretchDecrease in absorbance over timeRate of dediazoniation
In-situ ¹H NMRAromatic protonsShift and appearance of new signalsFormation of specific isomers/products
In-situ ¹⁹F NMR[BF₄]⁻ anionSignal remains constantAnion stability during reaction

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Many reactions involving diazonium salts proceed through radical intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is the most definitive method for detecting and characterizing these paramagnetic species. tamu.edu The technique is highly sensitive to unpaired electrons, providing information about their identity, concentration, and environment.

The thermal or photochemical decomposition of 4-chlorobenzenediazonium tetrafluoroborate can generate the highly reactive 4-chlorophenyl radical. Direct detection of such short-lived radicals is often challenging. Therefore, a technique called spin trapping is commonly employed. wikipedia.org This involves adding a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable and persistent radical adduct that can be readily detected by EPR. wikipedia.org Commonly used spin traps include α-phenyl-N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). wikipedia.orgresearchgate.net

The resulting EPR spectrum of the spin adduct is characterized by its g-value and hyperfine coupling constants (hfc), which are unique to the trapped radical. tamu.educiqtekglobal.comlibretexts.orgnih.govuky.edu For instance, trapping the 4-chlorophenyl radical with PBN would yield a characteristic EPR spectrum from which the hyperfine coupling constants for the nitrogen and β-hydrogen of the PBN adduct can be determined. These parameters serve as a "fingerprint" for the trapped radical. mdpi.com

Table 2: Typical EPR Parameters for Trapped Aryl Radicals (Illustrative)

Spin TrapTrapped Radicala_N (Gauss)a_H (Gauss)g-value
PBNPhenyl radical~14.5~2.2~2.006
DMPOPhenyl radical~15.7~22.5 (β-H)~2.005
PBN4-Chlorophenyl radicalExpected to be similar to phenyl radicalExpected to be similar to phenyl radicalExpected to be similar to phenyl radical

Note: Specific experimental values for the 4-chlorophenyl radical adduct would need to be determined empirically.

Mass Spectrometry Techniques for Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique for identifying reaction intermediates and products by measuring their mass-to-charge ratio (m/z). Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful for analyzing ionic species like diazonium salts and their reaction products. nih.gov

In the context of 4-chlorobenzenediazonium tetrafluoroborate, ESI-MS can be used to directly observe the [C₆H₄ClN₂]⁺ cation. Tandem mass spectrometry (MS/MS) experiments can provide structural information through fragmentation analysis. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which can help to confirm the structure of the starting material and identify intermediates. The primary fragmentation pathway for the 4-chlorobenzenediazonium ion is the loss of a neutral dinitrogen molecule (N₂), resulting in the formation of a 4-chlorophenyl cation or radical.

The analysis of reaction mixtures by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after quenching the reaction allows for the separation and identification of volatile products, such as the corresponding chloro-substituted biphenyls from a Gomberg-Bachmann reaction.

Table 3: Predicted Mass Spectrometry Fragmentation of 4-chlorobenzenediazonium Ion

Precursor Ion (m/z)FragmentationFragment Ion (m/z)Neutral Loss
[C₆H₄³⁵ClN₂]⁺ (140.0)Loss of N₂[C₆H₄³⁵Cl]⁺ (112.0)N₂ (28.0)
[C₆H₄³⁷ClN₂]⁺ (142.0)Loss of N₂[C₆H₄³⁷Cl]⁺ (114.0)N₂ (28.0)

X-ray Crystallography for Structural Characterization of Key Intermediates

X-ray crystallography provides definitive, three-dimensional structural information of crystalline solids at the atomic level. While obtaining single crystals of transient intermediates can be challenging, the structural characterization of stable starting materials, products, and in some cases, stable intermediate complexes, is crucial for understanding reaction mechanisms.

The crystal structure of key products derived from reactions of 4-chlorobenzenediazonium tetrafluoroborate, such as the biaryl products from a Gomberg-Bachmann reaction, can be determined. For example, the crystal structure of 4,4'-dichlorobiphenyl, a potential product of the reaction of 4-chlorobenzenediazonium tetrafluoroborate with chlorobenzene (B131634), has been reported. nih.gov Such structural data provides precise information on bond lengths, bond angles, and intermolecular interactions, which can inform on the steric and electronic effects influencing the reaction pathway. uky.eduresearchgate.netnih.gov While direct crystallographic evidence of reaction intermediates of 4-chlorobenzenediazonium tetrafluoroborate is scarce, the analysis of product structures provides valuable post-reaction insights.

Table 4: Crystallographic Data for a Potential Product: 4,4'-Dichlorobiphenyl

ParameterValueReference
Chemical FormulaC₁₂H₈Cl₂ nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)15.82 nih.gov
b (Å)13.72 nih.gov
c (Å)9.72 nih.gov
β (°)116.8 nih.gov

UV-Vis Spectroscopy for Monitoring Functionalization Processes

UV-Vis spectroscopy is a widely used technique for monitoring the progress of reactions involving chromophoric species. Arenediazonium salts, including 4-chlorobenzenediazonium tetrafluoroborate, exhibit characteristic UV absorption bands. The electronic transitions associated with the diazonium group and the aromatic system allow for their quantification in solution.

The functionalization of 4-chlorobenzenediazonium tetrafluoroborate, such as in Sandmeyer or Gomberg-Bachmann reactions, can be monitored by observing the decrease in the absorbance of the diazonium salt's characteristic peak over time. shu.ac.uk Kinetic studies can be performed by measuring the rate of disappearance of the starting material under different reaction conditions (e.g., temperature, catalyst concentration). amecj.com

Table 5: Illustrative UV-Vis Absorption Data for an Arenediazonium Salt

CompoundSolventλ_max (nm)Mechanistic Relevance
p-bromobenzenediazonium tetrafluoroborateAcetonitrile (B52724)~270 (strong), shoulder >350Monitoring reactant consumption, assessing potential for direct photolysis

Green Chemistry and Sustainable Approaches in the Use of 4 Chlorobenzenediazonium Tetrafluoroborate

Solvent-Free and Reduced Solvent Reaction Systems (e.g., Mechanochemistry)

A primary goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. Research into reactions involving 4-chlorobenzenediazonium tetrafluoroborate (B81430) has explored solvent-free conditions, particularly through mechanochemistry.

Mechanochemistry utilizes mechanical force, such as ball milling, to initiate chemical reactions. researchgate.net This approach can lead to cleaner and more sustainable transformations compared to conventional solution-based methods. researchgate.net For instance, the Balz-Schiemann reaction, which converts aryldiazonium tetrafluoroborates to aryl fluorides, traditionally requires high temperatures and potentially toxic solvents. researchgate.netresearchgate.net A mechanochemical approach using a piezoelectric material as a redox catalyst under ball milling conditions provides a greener alternative. researchgate.netresearchgate.net This solvent-free method not only addresses the limitations of the traditional reaction but can also proceed under milder conditions. researchgate.net

Another strategy is the use of Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors. These can act as both solvent and catalyst, and they are often biodegradable and have low toxicity. In reactions of diazonium salts, they have been shown to be effective, though their use is still an emerging field. mdpi.com

The benefits of reduced solvent use are significant, leading to simplified purification procedures, lower environmental burden, and potentially safer processes by avoiding the handling of large volumes of flammable or toxic liquids. rsc.org

Table 1: Comparison of Traditional vs. Mechanochemical Balz-Schiemann Reaction

Feature Traditional Thermal Method Mechanochemical Method
Solvent Often requires solvents researchgate.netresearchgate.net Solvent-free or liquid-assisted grinding researchgate.netresearchgate.net
Energy Input High temperatures often required researchgate.netnih.gov Mechanical energy (ball milling) researchgate.net
Conditions Harsh, long reaction times researchgate.netresearchgate.net Mild conditions researchgate.net
Waste Solvent waste, potential byproducts Minimal solvent waste rsc.org
Catalyst Typically catalyst-free but can use additives Can use recyclable piezoelectric catalysts researchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy, a concept central to green chemistry, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. jocpr.comepa.govnih.gov Reactions with high atom economy are preferred as they inherently generate less waste. epa.govnih.gov

The classic reactions of 4-chlorobenzenediazonium tetrafluoroborate, such as the Balz-Schiemann and Sandmeyer reactions, are substitution reactions. In these processes, the diazonium group (-N₂) is replaced by another functional group (e.g., -F, -Cl, -Br). wikipedia.orgmasterorganicchemistry.com While effective, these reactions are not perfectly atom-economical because the dinitrogen (N₂) and, in the case of the Balz-Schiemann reaction, boron trifluoride (BF₃), are lost as byproducts. wikipedia.org

Atom Economy Calculation for the Balz-Schiemann Reaction:

Reactant: 4-Chlorobenzenediazonium tetrafluoroborate (C₆H₄BClF₄N₂) - Molar Mass: ~226.37 g/mol

Desired Product: 1-Chloro-4-fluorobenzene (C₆H₄ClF) - Molar Mass: ~130.55 g/mol

Byproducts: Nitrogen (N₂) and Boron Trifluoride (BF₃)

The atom economy is calculated as: (Molecular Mass of Desired Product / Molecular Mass of All Reactants) x 100%

In this case, the atom economy is approximately (130.55 / 226.37) * 100% ≈ 57.7%.

Waste minimization strategies focus on improving this metric. One approach is the development of addition reactions that incorporate the diazonium salt into another molecule without losing any atoms. nih.gov Another key strategy is the use of flow chemistry. arkat-usa.orgresearchgate.net Synthesizing aryldiazonium tetrafluoroborates in a continuous flow system allows for the in-situ generation and consumption of unstable intermediates. arkat-usa.orgresearchgate.net This method is not only rapid and high-yielding but also minimizes waste and avoids the isolation of potentially hazardous diazonium salts, which aligns with the green chemistry principle of preventing waste rather than treating it afterward. researchgate.netresearchgate.net

Catalyst-Free or Organocatalytic Transformations

Reducing reliance on heavy or toxic metal catalysts is a significant goal in sustainable chemistry. Many traditional cross-coupling reactions involving diazonium salts employ copper or palladium. nih.gov Recent research has demonstrated that many of these transformations can be achieved under catalyst-free conditions or by using metal-free organocatalysts.

Visible light can be used to promote radical arylations using 4-chlorobenzenediazonium tetrafluoroborate without any added catalyst. arkat-usa.orgdntb.gov.ua This is possible through the formation of a strongly light-absorbing charge-transfer (CT) complex between the diazonium salt and the aromatic substrate. arkat-usa.orgdntb.gov.ua Upon irradiation with visible light (e.g., from a blue LED), this complex can initiate a single electron transfer, leading to the generation of the desired aryl radical and subsequent C-C bond formation. arkat-usa.org

Where a catalyst is beneficial, organic molecules can often replace metals. Eosin (B541160) Y, an organic dye, has been successfully used as a photoredox catalyst for the direct C-H arylation of heteroarenes with aryl diazonium salts. acs.orgacs.org This metal-free approach proceeds under mild conditions, often at room temperature, and offers a valuable alternative to transition-metal-catalyzed processes. acs.orgacs.org Even simple organic molecules like pyridine (B92270) have been shown to promote the decomposition of aryldiazonium tetrafluoroborates, forming aryl radicals that can be trapped in borylation or iodination reactions. beilstein-journals.org

Table 2: Catalytic Approaches for Arylation using Diazonium Salts

Approach Catalyst Example Conditions Green Advantage
Traditional Metal Catalysis Copper (I) salts (Meerwein Arylation) nih.gov Often requires heating, specific solvents nih.gov Established but uses metal catalyst
Organocatalysis Eosin Y acs.orgacs.org Visible light, room temperature acs.org Metal-free, mild conditions, low catalyst loading nih.gov
Catalyst-Free None (Charge-Transfer Complex) arkat-usa.org Visible light, specific substrates arkat-usa.orgdntb.gov.ua Avoids catalyst separation and toxicity issues

Energy-Efficient Synthesis (e.g., Room Temperature Reactions, Photochemical Activation)

Minimizing energy consumption is a cornerstone of green chemistry. This is often achieved by developing reactions that proceed at ambient temperatures or by using energy sources like light instead of thermal heat.

Photochemical activation is a powerful tool for energy-efficient synthesis with 4-chlorobenzenediazonium tetrafluoroborate. As mentioned, visible light can trigger reactions at room temperature, thereby avoiding the energy costs associated with heating. acs.org Studies have shown that even the classic Balz-Schiemann reaction can be performed photochemically. nih.govacs.org Irradiation with blue or purple LEDs can promote the conversion of aryldiazonium tetrafluoroborates to aryl fluorides, sometimes in good to excellent yields, without the need for high temperatures. nih.govacs.org In some cases, combining gentle heating with visible-light irradiation can improve the transformation of particularly stable diazonium salts. nih.govacs.org

The choice of solvent can also play a crucial role in energy efficiency. Research has shown that using low- or non-polar solvents like chlorobenzene (B131634) or hexane (B92381) can improve the photolysis of aryldiazonium tetrafluoroborates, enabling effective fluorination at lower temperatures than traditionally required. nih.govacs.org Furthermore, catalyst-free reactions performed under ultrasound irradiation at room temperature represent another energy-efficient, solvent-free approach that has been demonstrated for other synthetic transformations and holds promise for diazonium salt chemistry. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chlorobenzenediazonium tetrafluoroborate, and how is its purity validated?

  • Methodology : The compound is typically synthesized via diazotization of 4-chloroaniline with nitrous acid (HNO₂) in acidic media (e.g., HCl), followed by precipitation using sodium tetrafluoroborate (NaBF₄) . Purity is confirmed through spectroscopic techniques:

  • ¹H-NMR : Aromatic protons appear as distinct signals in the range of δ 7.5–8.5 ppm, with the diazonium group (-N₂⁺) influencing splitting patterns .
  • IR Spectroscopy : Stretching vibrations for BF₄⁻ (~1050 cm⁻¹) and diazonium N≡N (~2200–2300 cm⁻¹) confirm structural integrity .
    • Stability Considerations : The compound is moisture-sensitive; storage under anhydrous conditions (e.g., desiccators) is critical to prevent decomposition .

Q. How does 4-chlorobenzenediazonium tetrafluoroborate participate in azo coupling reactions, and what substituent effects govern regioselectivity?

  • Reaction Design : The diazonium salt reacts with electron-rich aromatic/heteroaromatic substrates (e.g., furan, phenols) via electrophilic attack at para/ortho positions relative to directing groups. For example, coupling with 3-phenylaminocyclopentenone yields (E)-azo products due to steric and electronic effects of the 4-chloro substituent .
  • Key Factors :

  • Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, favoring coupling even with weakly nucleophilic partners.
  • Solvent polarity (e.g., acetone vs. chloroform) modulates reaction rates and product distribution .

Advanced Research Questions

Q. What mechanistic insights explain the temperature-dependent reactivity of 4-chlorobenzenediazonium tetrafluoroborate in radical-initiated reactions?

  • Experimental Approaches :

  • Radical Trapping : Adding TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) quenches aryl radicals, isolating TEMPO-aryl adducts (50% yield) to confirm radical intermediates .
  • Thermal Studies : Lower yields at elevated temperatures (e.g., 70°C vs. 25°C) suggest non-thermal initiation pathways, possibly via photoexcitation or redox-active catalysts .
    • Contradiction Analysis : Conflicting reports on thermal vs. photocatalytic initiation can be resolved by comparing Arrhenius plots (thermal) with light-dependent kinetics (e.g., eosin-Y photocatalysis) .

Q. How can kinetic studies determine the reaction order of 4-chlorobenzenediazonium tetrafluoroborate in C–H arylation reactions?

  • Methodology :

  • Rate Order Determination : Vary initial concentrations of the diazonium salt while keeping other reactants (e.g., Pd(OAc)₂, eosin-Y) constant. Monitor product formation via GC or ¹⁹F-NMR with internal standards (e.g., mesitylene) .
  • Data Interpretation : Linear correlation in log(rate) vs. log[concentration] plots identifies the order (typically first-order for aryl diazonium salts in Pd-catalyzed systems) .

Q. What strategies stabilize 4-chlorobenzenediazonium tetrafluoroborate against premature decomposition during storage or reaction?

  • Advanced Stabilization :

  • Dodecaborate Salts : Co-precipitation with dodecahydro-closo-dodecaborate anions enhances stability, as shown by unchanged IR spectra over 4 weeks .
  • Low-Temperature Protocols : Conduct reactions at 0–5°C to suppress N₂ elimination until desired intermediates form .

Data Contradiction and Resolution

Q. How do conflicting reports on the role of water in SNAr vs. radical pathways for 4-chlorobenzenediazonium tetrafluoroborate reactions align?

  • Analysis :

  • SNAr Dominance in Water : Aqueous conditions favor nucleophilic attack (e.g., dithiocarbamate formation) via SN2Ar due to solvation stabilization of intermediates .
  • Radical Pathways in Non-Polar Solvents : In aprotic media (e.g., acetonitrile), radical initiation via SET (single-electron transfer) becomes prevalent, especially with photocatalysts like TiO₂ .
    • Resolution : Solvent choice and additive screening (e.g., TEMPO, H₂O) can selectively steer the reaction toward either pathway .

Tables for Key Data

Property Value/Observation Reference
Thermal Decomposition Initiates at 70°C (lower yields)
BF₄⁻ IR Stretch ~1050 cm⁻¹
Stability (Dodecaborate) Stable for 4 weeks (IR-confirmed)
Reaction Order (C–H Arylation) First-order in diazonium salt

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